Product packaging for 4-Chloro-2-fluoro-3-iodoaniline(Cat. No.:CAS No. 1000590-87-3)

4-Chloro-2-fluoro-3-iodoaniline

Cat. No.: B1454771
CAS No.: 1000590-87-3
M. Wt: 271.46 g/mol
InChI Key: TTXBYEMPQGHABA-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Amines in Organic Synthesis

Halogenated aromatic amines, or haloanilines, are fundamental building blocks in organic synthesis, prized for the unique chemical reactivity conferred by the combination of an amino group and one or more halogen substituents. google.com The amino group can act as a directing group in electrophilic aromatic substitution, be converted into a diazonium salt for a wide range of transformations, or participate in coupling reactions. google.com Simultaneously, the halogen atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures. ossila.com

The introduction of halogens into an aromatic ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. chemicalbook.com This is of paramount importance in medicinal chemistry, where such modifications are used to fine-tune the efficacy and pharmacokinetic profiles of drug candidates. Consequently, halogenated anilines are integral components in the synthesis of numerous pharmaceuticals, including antibiotics, anticancer agents, and antimalarials. ossila.comgoogle.compharmaffiliates.com They are also crucial intermediates in the production of agrochemicals, such as herbicides and pesticides, and in the development of specialized dyes and polymers. google.comnbinno.com The synthesis of new and existing halogenated aromatic amines continues to be an active area of research, reflecting their sustained demand in both academic and industrial laboratories. lgcstandards.com

Structural Features and Positional Isomerism in Dihalogenated Anilines

The functionality of haloanilines is profoundly influenced by the nature of the halogen atoms (F, Cl, Br, I) and their positions on the aniline (B41778) ring. In dihalogenated anilines, positional isomerism gives rise to a variety of distinct chemical entities, each with unique physical and chemical properties. For instance, the relative positions of the two halogens and the amino group affect the compound's dipole moment, boiling point, melting point, and solubility. The symmetry of an isomer, such as a para-substituted compound, can lead to more efficient packing in a crystal lattice, resulting in a higher melting point compared to its ortho or meta counterparts. google.com

This isomerism is not merely a matter of physical properties; it has significant chemical consequences. The electronic environment of the aromatic ring, and thus its reactivity in substitution reactions, is dictated by the specific arrangement of the electron-withdrawing halogens and the electron-donating amino group. Furthermore, the steric hindrance around the amino and halogen sites changes with each isomer, influencing which reactions are feasible. The separation and identification of these positional isomers can be challenging, often requiring sophisticated chromatographic or spectroscopic techniques. google.com The ability to selectively synthesize a specific isomer is a key goal in organic chemistry, as it provides access to a precisely defined set of properties for a target application.

Rationale for Dedicated Research on 4-Chloro-2-fluoro-3-iodoaniline

The compound this compound is a prime example of a highly functionalized, polysubstituted haloaniline. Research into this specific molecule is driven by its potential as a sophisticated and versatile building block for creating novel, high-value compounds. Its structure is notable for several key features:

Orthogonal Reactivity: It possesses three different halogen atoms (F, Cl, I) on the same aromatic ring. The carbon-halogen bonds have distinct strengths and reactivities (C-I < C-Cl < C-F), which allows for selective, stepwise functionalization through various cross-coupling reactions. The iodine atom, being the most reactive, can be targeted first, followed by the chlorine, while the fluorine atom is typically the most inert and often retained in the final product to modulate its properties.

Precise Substitution Pattern: The defined 2,3,4-substitution pattern on the aniline ring creates a specific steric and electronic environment. This pre-set arrangement is valuable for constructing complex target molecules where precise substituent placement is critical for biological activity or material function.

High-Value Intermediate: While direct applications of this compound are not widely published, its availability from chemical suppliers as a research chemical suggests its role as an intermediate in the synthesis of more complex molecules. lgcstandards.comsigmaaldrich.com By analogy with structurally related compounds, it is a logical precursor for advanced pharmaceutical or agrochemical candidates. For example, related dihaloanilines like 2-fluoro-4-iodoaniline (B146158) are known moieties in kinase inhibitors, while 4-chloro-3-fluoroaniline (B146274) is a building block for modern antimalarial agents. ossila.compharmaffiliates.com

The dedicated synthesis and study of this compound are therefore rationalized by its capacity to serve as a unique and powerful tool in discovery chemistry, offering a pre-organized scaffold to accelerate the synthesis of novel, intricately substituted aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClFIN B1454771 4-Chloro-2-fluoro-3-iodoaniline CAS No. 1000590-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-3-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXBYEMPQGHABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Iodoaniline and Its Derivatives

Direct Halogenation Strategies for Aromatic Systems

Direct halogenation of aniline (B41778) precursors is a primary strategy for synthesizing polyhalogenated aromatic amines. This approach involves the sequential introduction of halogen atoms onto an existing aniline or a closely related aromatic system. The success of this strategy hinges on the ability to control the position of the incoming halogen, which is governed by the directing effects of the substituents already present on the aromatic ring.

Regioselective Iodination Protocols

The introduction of an iodine atom at a specific position on an already halogenated aniline requires carefully chosen reagents to overcome potential steric hindrance and to achieve high regioselectivity. For the synthesis of 4-chloro-2-fluoro-3-iodoaniline, the key step would be the selective iodination of 4-chloro-2-fluoroaniline (B1294793) at the C3 position, which is ortho to the strongly activating amino group.

Several methods have been developed for the regioselective iodination of electron-rich aromatic compounds. organic-chemistry.org Reagents based on elemental iodine activated by silver salts have shown efficacy in the iodination of chlorinated anilines. uky.edunih.gov For instance, the combination of silver sulfate (Ag₂SO₄) and iodine (I₂) can provide moderate yields and reasonable regioselectivity. uky.edu Another effective system involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, which generates a highly reactive iodinating species in situ. organic-chemistry.orgresearchgate.net The choice of solvent and reaction conditions is critical, as it can significantly influence the product distribution. nih.gov

Table 1. Comparison of Reagents for Regioselective Iodination of Chloro-Substituted Anilines.
Iodinating Reagent SystemTypical SubstrateKey FeaturesReference
Ag₂SO₄ / I₂Chlorinated AnilinesProvides reasonable regioselectivity but moderate yields. Solvent choice is crucial. uky.edu
AgSbF₆ / I₂3,5-DichlorophenolDemonstrates high ortho-selectivity in related phenol systems. uky.edu
N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (cat.)Electron-Rich AromaticsMild conditions, short reaction times, and excellent yields. Acid catalyst enhances reactivity and selectivity. organic-chemistry.orgresearchgate.net
1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodateAryl AminesEffective for regioselective iodination in solution or under solvent-free conditions. sigmaaldrich.com

Fluorination and Chlorination Techniques on Precursor Anilines

Alternatively, the synthesis can commence from a precursor aniline that already contains one or two of the required halogens, with the remaining halogens introduced subsequently.

Chlorination: The direct chlorination of anilines often leads to a mixture of ortho and para isomers, and over-halogenation can be a significant issue. To achieve regioselectivity, the amino group is typically protected as an acetanilide. For example, 4-chloro-2-fluoroaniline can be prepared by the chlorination of 2-fluoroacetanilide, followed by hydrolysis of the amide. prepchem.com Another approach for direct, regioselective para-chlorination of unprotected anilines employs copper(II) chloride in ionic liquids, which offers mild reaction conditions.

Fluorination: Introducing a fluorine atom onto an aromatic ring often requires specialized methods. The Balz-Schiemann reaction is a classical and effective method, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding aniline. A synthetic route to 4-chloro-2-fluoronitrobenzene, a potential precursor, utilizes a Schiemann reaction starting from 5-chloro-2-nitroaniline. researchgate.net More modern methods may involve electrophilic fluorinating agents like Selectfluor, which can be used for late-stage fluorination of electron-rich aromatic systems. nih.gov

Stoichiometry-Controlled Halogenation Approaches

Controlling the extent of halogenation is crucial when multiple reactive sites are available on the aromatic ring. By carefully adjusting the molar equivalents of the halogenating agent, it is possible to selectively produce mono-, di-, or tri-halogenated products.

A noteworthy green and facile mechanochemical method involves the liquid-assisted grinding of anilines with N-halosuccinimides (NXS), where X can be Cl, Br, or I. beilstein-journals.orgbeilstein-journals.org This solvent-free or low-solvent approach allows for rapid and chemoselective halogenation by controlling the stoichiometry of the NXS reagent. beilstein-journals.org For instance, using one equivalent of NXS on an activated aniline typically yields the mono-halogenated product, while increasing the stoichiometry can lead to di- or tri-halogenated derivatives. beilstein-journals.org This technique offers significant advantages, including short reaction times, cost-effectiveness, and an improved environmental profile. beilstein-journals.org

Table 2. Stoichiometry-Controlled Halogenation Using N-Halosuccinimides (NXS).
SubstrateNXS ReagentStoichiometry (Equivalents)Primary ProductReference
AnilineNCS1.04-Chloroaniline (B138754) beilstein-journals.org
AnilineNBS2.02,4-Dibromoaniline beilstein-journals.org
AnilineNIS3.02,4,6-Triiodoaniline beilstein-journals.org

Convergent and Divergent Synthetic Routes from Nitroaromatic Precursors

An alternative to direct halogenation of anilines is to first construct the fully substituted nitroaromatic ring and then reduce the nitro group to an amine in the final step. This approach can be advantageous for achieving specific substitution patterns that are difficult to access through electrophilic aromatic substitution on anilines.

Catalytic Hydrogenation of Halogenated Nitrobenzene Intermediates

The reduction of a polyhalogenated nitroaromatic compound, such as a hypothetical 4-chloro-2-fluoro-3-iodonitrobenzene, to the corresponding aniline via catalytic hydrogenation is a common but challenging transformation. The primary side reaction is hydrodehalogenation, where a halogen substituent is reductively cleaved and replaced by a hydrogen atom. The C-I bond is particularly susceptible to this cleavage.

The choice of catalyst, solvent, and reaction conditions is paramount to achieving high selectivity for the desired haloaniline. nih.gov Platinum-based catalysts, often supported on carbon (Pt/C), are frequently used for the hydrogenation of halogenated nitroaromatics. google.comnih.gov Additives can be employed to suppress dehalogenation. For instance, conducting the hydrogenation in an acidic medium has been shown to inhibit the dehalogenation of certain fluorinated and chlorinated nitrobenzenes. google.com Other catalyst systems, such as palladium on carbon (Pd/C), have also been extensively studied. chemicalbook.com The use of hydrazine hydrate (B1144303) with Pd/C has been reported as a highly selective method for reducing various halogenated nitroarenes, including those with iodo substituents. nih.govorganic-chemistry.org

Table 3. Catalytic Systems for Selective Hydrogenation of Halogenated Nitroaromatics.
CatalystReductantSubstrate TypeKey AdvantageReference
Pd/C (Palladium on Carbon)H₂Halogenated nitro compoundsCommonly used, effective for many substrates. chemicalbook.com
Pd/C (Palladium on Carbon)NH₂NH₂·H₂O (Hydrazine Hydrate)Bromo, chloro, and iodo nitroarenesHighly selective, avoids C-Halogen bond cleavage. nih.govorganic-chemistry.org
Pt/C (Platinum on Carbon)H₂Nitro compounds with electrophilic groupsEffective, can be modified with promoters like vanadium. google.com
Pt/C (Platinum on Carbon)H₂ in acidic mediumFluorinated/chlorinated nitrobenzenesInhibits dehalogenation. google.com

Reductive Amination Pathways

While catalytic hydrogenation is a powerful tool, classical chemical reduction methods, often referred to as dissolving metal reductions, offer valuable alternatives, particularly when specific chemoselectivity is required. youtube.com These methods avoid the use of high-pressure hydrogen gas and can sometimes offer better tolerance for other functional groups.

The Bechamp reduction, using iron metal in the presence of an acid such as hydrochloric acid or acetic acid, is a long-established and reliable method for converting nitroarenes to anilines. wikipedia.orgyoutube.com This system is often chemoselective and tolerates many other functional groups. youtube.com Similarly, tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also effective reagents for this transformation. youtube.com These methods are particularly useful when catalytic hydrogenation might lead to undesired side reactions, such as the reduction of other functional groups on the molecule.

Table 4. Chemical Reagents for the Reduction of Nitroarenes.
Reducing SystemTypical ConditionsAdvantagesReference
Fe / HCl or Acetic AcidRefluxing aqueous acidCost-effective, good functional group tolerance. wikipedia.orgyoutube.com
SnCl₂ / HClConcentrated HClEffective for a wide range of nitroarenes. youtube.com
Zn / NH₄ClAqueous solutionCan selectively reduce to hydroxylamine under certain conditions. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemGentle reducing agent, tolerates carbonyl groups. youtube.com

Metal-Catalyzed Coupling Reactions in Haloaniline Synthesis

Metal-catalyzed reactions are foundational in modern organic synthesis, offering efficient and selective methods for the formation of carbon-heteroatom bonds. These methodologies are particularly crucial for the construction of highly substituted anilines.

Palladium-Catalyzed C-N Cross-Coupling Methodologies

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the synthesis of anilines and their derivatives. acs.orgresearchgate.netacs.org These methods facilitate the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. acs.org The versatility of this reaction is enhanced by the continuous development of sophisticated ligands and catalyst systems that are effective under user-friendly conditions. researchgate.netacs.org

The synthesis of complex anilines often involves the coupling of primary anilines, which are generally considered straightforward coupling partners due to their moderate nucleophilicity and reduced likelihood of side reactions like β-hydride elimination. acs.org For the synthesis of a molecule like this compound, a plausible retrosynthetic approach would involve the coupling of a pre-functionalized aryl halide with an ammonia (B1221849) surrogate or a primary amine. The judicious choice of the palladium catalyst and corresponding phosphine (B1218219) ligand is critical to achieving high yields and selectivity, especially when dealing with sterically hindered or electronically diverse substrates. acs.org

Table 1: Key Features of Palladium-Catalyzed C-N Cross-Coupling

Feature Description
Catalyst Typically a Palladium(0) or Palladium(II) precursor.
Ligands Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are common.
Reactants Aryl halides (I, Br, Cl, OTf) and primary or secondary amines.
Base A non-nucleophilic base is required to neutralize the HX formed.

| Advantages | High functional group tolerance, broad substrate scope, and generally high yields. |

Copper-Mediated Aryl Halogenation and Functionalization

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based systems for the halogenation and functionalization of anilines. rsc.orgrsc.org Copper catalysts have demonstrated remarkable utility in direct C-H halogenation, providing access to halogenated anilines that are valuable precursors for further transformations. rsc.org

The direct halogenation of anilines can be achieved using copper(II) halides. For instance, CuCl₂ and CuBr₂ have been successfully employed for the chlorination and bromination of unprotected anilines, often with high regioselectivity. beilstein-journals.orgnih.gov These reactions can be performed under mild conditions, and the use of ionic liquids as solvents can enhance reaction rates and yields by improving the solubility and mixing of reactants. beilstein-journals.orgnih.gov This approach avoids the need for protecting groups, which adds to the atom economy and reduces the number of synthetic steps. beilstein-journals.orgnih.gov

Furthermore, copper-catalyzed methods have been developed for the ortho-halogenation of protected anilines under aerobic conditions. rsc.orgrsc.org These reactions exhibit excellent mono-substitution selectivity and high ortho-regiocontrol, expanding the toolbox for creating specifically substituted aniline derivatives. rsc.orgrsc.org The directing group, often an N-sulfonyl group, can be readily removed post-halogenation. rsc.org

Table 2: Comparison of Copper-Mediated Halogenation Methods

Method Substrate Reagent Conditions Key Feature
Direct Halogenation Unprotected Anilines CuCl₂ or CuBr₂ Mild, often in ionic liquids High para-selectivity

Tandem Reaction Sequences for Polyfunctionalized Anilines

The synthesis of substituted anilines can be streamlined through tandem sequences that combine different reaction types. For example, a sequence could involve an initial metal-catalyzed cross-coupling followed by an intramolecular cyclization or another functionalization step. The design of such sequences requires careful consideration of the compatibility of catalysts, reagents, and reaction conditions for each step.

One conceptual tandem approach for a polysubstituted aniline could involve a hydroformylation reaction to introduce an aldehyde, which then participates in a subsequent condensation and cyclization. researchgate.net While not directly leading to this compound, this illustrates the principle of building molecular complexity in a single pot. The development of tandem reactions for the synthesis of highly substituted haloanilines remains an active area of research, with the potential to significantly shorten synthetic routes. nih.gov

Dehydrogenative Aromatization and Cycloaddition Approaches

Recent advances in synthetic methodology have introduced novel approaches to aniline synthesis that move beyond traditional cross-coupling and electrophilic substitution reactions. Dehydrogenative aromatization and photoredox catalysis offer new retrosynthetic disconnections and access to previously challenging substitution patterns.

Utilizing Cyclohexanone Derivatives as Aryl Surrogates

A powerful strategy for the synthesis of anilines involves the use of readily available cyclohexanone derivatives as precursors to the aromatic ring. researchgate.net This approach allows for the introduction of substituents at specific positions on the six-membered ring using well-established ketone chemistry, followed by a dehydrogenative aromatization step to form the aniline. researchgate.netresearchgate.net This method circumvents the regioselectivity issues often encountered in direct electrophilic aromatic substitution. nih.gov

The dehydrogenative aromatization can be achieved using various catalytic systems, including those based on palladium or nickel. researchgate.netrsc.org For instance, a palladium on carbon catalyst can effectively promote the aromatization of cyclohexanone derivatives in the presence of an amine source. nih.gov This transformation can be performed under acceptorless conditions, meaning it does not require an external oxidant, which is environmentally advantageous. researchgate.netrsc.org The reaction proceeds through the formation of an enamine or imine intermediate, followed by successive dehydrogenation steps to yield the aromatic aniline. nih.govnih.gov

Table 3: Catalytic Systems for Dehydrogenative Aromatization of Cyclohexanone Derivatives

Catalyst System Amine Source Key Advantage
Pd/C Ammonia, Primary Amines Heterogeneous, reusable catalyst
Ni(0) Nanoparticles Hydrazine Acceptorless conditions

Photoredox Catalysis in Aniline Formation

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. acs.orgnih.gov This technology has been applied to the synthesis of anilines through novel cross-coupling strategies. nih.gov

One innovative approach utilizes a photoredox and cobalt dual catalytic system to achieve the dehydrogenative aromatization of cyclohexene rings, which are formed in situ from the condensation of cyclohexanones and amines. nih.gov This method allows for a site-selective carbon-nitrogen bond formation dictated by the initial carbonyl position, followed by a progressive desaturation to furnish the aniline product. nih.gov The ability to use visible light as the energy source and operate at ambient temperature makes this a highly attractive and sustainable synthetic route. acs.org

The merger of photoredox catalysis with other catalytic modes, such as transition metal catalysis or organocatalysis, has further expanded the scope of aniline synthesis. acs.org These dual catalytic systems can facilitate otherwise challenging transformations by modulating the oxidation states of key intermediates. acs.org While the direct synthesis of a complex target like this compound via photoredox catalysis from a corresponding cyclohexanone would require a highly functionalized starting material, the principles of this methodology offer exciting possibilities for future synthetic designs. nsf.gov

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of polysubstituted anilines, such as this compound, is a complex process where the final yield and purity are highly dependent on the precise control of reaction conditions. Optimization of parameters including the choice of solvent, catalyst system, temperature, and pressure is crucial for enhancing the efficiency of the synthetic route, minimizing the formation of unwanted byproducts, and ensuring the regioselectivity of the halogenation steps. Advanced methodologies focus on fine-tuning these conditions to achieve superior outcomes in the synthesis of this compound and its derivatives.

Solvent Effects and Reaction Medium Engineering

The solvent medium plays a pivotal role in the outcome of synthetic reactions, influencing reactant solubility, reaction rates, and even the chemical equilibrium. In the synthesis of halogenated anilines, the choice of solvent can significantly impact the efficiency and selectivity of the halogenation steps.

Research into the iodination of aromatic amines has highlighted the importance of the solvent system. For instance, the iodination of various aromatic amines has been successfully carried out in ethanol, which acts as a suitable medium for the reaction involving iodine and iodic acid researchgate.net. The use of aqueous media has also been explored as an environmentally friendly approach. A procedure for the mono-iodination of aromatic amines and phenols has been developed using a mixture of potassium chlorate and potassium iodide in the presence of a mineral acid in an aqueous medium, often resulting in excellent yields tandfonline.com.

In more complex systems, such as the electrochemical Sandmeyer reaction for the synthesis of aryl halides from anilines, mixed solvent systems have been shown to provide higher yields. For the electrochemical bromination of an aryldiazonium salt, a mixed solvent of MeOH and DMF was found to be optimal nih.govresearchgate.net. While many traditional iodination reactions have been performed in chlorinated solvents like dichloromethane, modern practices encourage avoiding these where possible acsgcipr.org. The selection of an appropriate solvent is therefore a critical step in engineering an efficient reaction medium for the synthesis of this compound.

Solvent SystemReactants/Reaction TypeObservationReference
EthanolIodination of aromatic amines with iodine and iodic acidSimple and efficient method with excellent product yield. researchgate.net researchgate.net
Aqueous MediumIodination with KClO3/KI/HClEffective and environmentally friendly, providing excellent yields. tandfonline.com tandfonline.com
MeOH/DMF (5:1 v/v)Electrochemical Sandmeyer brominationProvided a higher yield (83%) compared to single solvent systems. nih.gov nih.gov
AcetonitrileOne-pot Mo-catalyzed reduction/Sandmeyer reactionEfficient solvent for the Sandmeyer reaction step. rsc.org rsc.org

Catalyst Loading and Ligand Design for Improved Efficiency

Optimizing catalyst loading is a balancing act; insufficient catalyst can lead to low conversion rates, while excessive amounts may cause an increase in side reactions . In the context of preparing halogenated anilines via hydrogenation of nitroaromatic precursors, palladium on alumina (Pd/Al2O3) is a common catalyst. Studies have shown that a lower loading of palladium can favor higher selectivity towards the desired aniline, avoiding the formation of over-hydrogenated byproducts researchgate.netacs.org. For instance, a 0.3 wt % Pd/Al2O3 catalyst demonstrated greater aniline selectivity compared to a 5 wt % loading under similar conditions acs.org.

Ligand design is another powerful tool for enhancing catalytic performance. The identification of novel ligands can be crucial for the success of challenging transformations. In the palladium-catalyzed meta-C–H chlorination of anilines, the development of a new pyridone-based ligand was essential for the reaction's success nih.govacs.org. The use of directing groups, which act as internal ligands, has also emerged as a highly efficient strategy for achieving exceptional regioselectivity in C-H halogenation reactions rsc.org. These advanced catalytic strategies are highly relevant for achieving the desired substitution pattern in this compound.

Catalyst SystemReaction TypeKey FindingReference
0.3 wt % Pd/Al2O3Nitrobenzene hydrogenationExhibited greater aniline selectivity (97% at 60°C) compared to a higher loading catalyst. acs.org acs.org
Pd(PhCN)2Cl2 with pyridone-based ligandmeta-C–H chlorination of anilinesThe new ligand was crucial for achieving the desired chlorination. nih.gov nih.gov
Iodine anionCross-dehydrogenative aromatization of cyclohexenones with aminesCatalyst concentration was significant to the reaction, with 10 mol % p-TsOH·H2O delivering the highest yield. acs.org acs.org

Temperature and Pressure Influence on Reaction Outcome

Temperature and pressure are fundamental reaction parameters that can profoundly influence reaction rates, product distribution, and the stability of reactants and products. Careful control of these parameters is essential for optimizing the synthesis of this compound.

Temperature has a direct impact on reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote the formation of undesired byproducts, thus compromising selectivity. In the synthesis of anilines through the hydrogenation of nitrobenzene, it has been observed that while nitrobenzene conversion is complete across a range of temperatures (60-180 °C), aniline selectivity can decrease at higher temperatures due to the formation of over-hydrogenated products researchgate.netacs.orgnih.gov. For example, with a 5 wt % Pd/Al2O3 catalyst, aniline selectivity decreased from a maximum of 88% to 35% as the temperature was raised to 180 °C acs.org. Similarly, in the N-methylation of aniline, lower reaction temperatures favored the desired N-alkylation pathway, while higher temperatures led to an increase in C-alkylated byproducts researchgate.net.

Pressure is another critical parameter, particularly in reactions involving gases, such as hydrogenation. In the solvent-free hydrogenation of halogenated aromatic nitro compounds to form halogenated aromatic amines, the reaction is typically carried out under a specific hydrogen pressure. For instance, a pressure of 1 MPa has been used in conjunction with a palladium on carbon (Pd/C) catalyst at 120 °C to achieve the desired transformation chemicalbook.com. The interplay between temperature and pressure must be carefully optimized to maximize the yield of the target compound while minimizing side reactions.

ReactionParameterEffect on OutcomeReference
Nitrobenzene hydrogenation (0.3 wt % Pd/Al2O3)Temperature (60°C to 180°C)Aniline selectivity decreased from 97% to 68% with increasing temperature. acs.org acs.org
N-methylation of anilineTemperature (573 K to 673 K)Selectivity for N-methylaniline decreased, while selectivity for N,N-dimethylaniline increased with rising temperature. researchgate.net researchgate.net
Hydrogenation of halogenated nitroaromaticsPressure (1 MPa H2) and Temperature (120°C)These conditions were used to successfully synthesize halogenated aromatic amines. chemicalbook.com chemicalbook.com

Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the specific arrangement of atoms and the nature of the chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For 4-Chloro-2-fluoro-3-iodoaniline, characteristic vibrational modes for the amine (N-H), aromatic ring (C-H, C-C), and carbon-halogen (C-F, C-Cl, C-I) bonds are expected.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch~3500
N-H Symmetric Stretch~3400
Aromatic C-H Stretch~3100
C=C Aromatic Ring Stretch~1600-1450
N-H Bending (Scissoring)~1620
C-N Stretch~1300
C-F Stretch~1250
C-Cl Stretch~700
C-I Stretch~550

Note: These are predicted values based on DFT calculations and comparisons with similar molecules. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of a molecule.

Similar to FT-IR, experimental FT-Raman data for this compound is scarce. However, DFT calculations can also predict Raman activities for each vibrational mode. The FT-Raman spectrum of 2-fluoro-4-iodoaniline (B146158) has been recorded, and for 3-chloro-4-fluoroaniline (B193440), FT-Raman spectra have been analyzed, providing a basis for comparison. nih.govnih.gov

Table 2: Predicted FT-Raman Active Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Predicted Raman Activity
Aromatic Ring Breathing~1000Strong
C-I Stretch~550Strong
C-Cl Stretch~700Medium
Symmetric N-H Stretch~3400Weak

Note: These are predicted values. Strong Raman activity is often observed for vibrations involving heavy atoms and symmetric stretching of non-polar bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Multi-Nuclear NMR Studies (¹H, ¹³C, ¹⁹F, ¹²⁹I, ¹⁵N)

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, we expect to see signals for the two aromatic protons and the two amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amine group. The amine protons will likely appear as a broad singlet. For comparison, the ¹H NMR spectrum of 4-chloroaniline (B138754) shows aromatic protons in the range of 6.6-7.1 ppm. rsc.org

¹³C NMR: Carbon-13 NMR identifies the different carbon environments in the molecule. Six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative halogens (F, Cl, I) and the nitrogen atom will show characteristic chemical shifts. For instance, the carbon attached to the highly electronegative fluorine atom will be significantly deshielded.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. A single resonance is expected for the fluorine atom in this compound. The chemical shift will be indicative of its electronic environment, and it will likely show coupling to the adjacent aromatic proton. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard like CFCl₃. nih.gov

¹²⁹I and ¹⁵N NMR: While less common, ¹²⁹I and ¹⁵N NMR could provide further structural information. ¹⁵N NMR would give insight into the electronic environment of the amine group. However, due to the low natural abundance of ¹⁵N and the quadrupolar nature of ¹²⁹I, these techniques are more specialized.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-NH₂-~145
C2-F-~155 (d, ¹JCF)
C3-I-~90
C4-Cl-~120
C5-H~7.2 (d)~128
C6-H~6.8 (d)~118
NH₂~4.0 (br s)-

Note: These are estimated values based on analogous structures and general substituent effects. 'd' denotes a doublet and 'br s' denotes a broad singlet. ¹JCF refers to the one-bond coupling between carbon and fluorine.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

2D NMR techniques are crucial for unambiguously assigning the signals from 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the two aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C1, C2, C3, and C4 in this compound, by observing their long-range couplings to the aromatic and amine protons.

Chemical Shift Anisotropy and Coupling Constant Analysis

Chemical Shift Anisotropy (CSA): In solid-state NMR, the chemical shift of a nucleus can be orientation-dependent, a phenomenon known as chemical shift anisotropy. Analysis of CSA can provide detailed information about the local electronic structure and symmetry around a nucleus. For this compound, the CSA of the ¹³C and ¹⁹F nuclei would be sensitive to the electronic effects of the various halogen substituents.

Coupling Constants (J-coupling): The splitting of NMR signals into multiplets is due to spin-spin coupling between neighboring nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number and type of bonds separating the coupled nuclei and their dihedral angles. In the ¹H NMR spectrum, the coupling constant between the two aromatic protons (typically around 8-9 Hz for ortho coupling) would confirm their spatial relationship. In the ¹³C NMR spectrum, the coupling between ¹³C and ¹⁹F (¹JCF, ²JCF, etc.) would be observable and provide further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula, C₆H₄ClFIN, by distinguishing it from other potential compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation. uvic.ca In ESI-MS, the analyte is typically ionized by protonation in the positive ion mode, forming the [M+H]⁺ adduct. Other common adducts, such as [M+Na]⁺ and [M+K]⁺, may also be observed due to the ubiquitous presence of alkali metal salts. uvic.ca The analysis of reaction intermediates in solution is also possible with ESI-MS, providing mechanistic insights. uvic.ca

For volatile and thermally stable derivatives or impurities, Electron Ionization (EI) may be employed, often in conjunction with Gas Chromatography. morawa.at However, EI is a hard ionization technique that typically causes extensive fragmentation, which can be useful for structural elucidation but may not preserve the molecular ion. nih.gov

Below are predicted m/z values for various adducts of this compound in the gas phase, based on data for its isomer, 2-chloro-4-fluoro-3-iodoaniline. uni.lu

Adduct TypePredicted m/zIonization Mode
[M+H]⁺271.91338Positive
[M+Na]⁺293.89532Positive
[M+K]⁺309.86926Positive
[M-H]⁻269.89882Negative
[M]⁺270.90555Positive

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of this compound, providing definitive structural confirmation. In a typical collision-induced dissociation (CID) experiment on the [M+H]⁺ ion, fragmentation would likely initiate with the loss of the iodine atom, given the relative weakness of the C-I bond. Another plausible fragmentation pathway for anilines involves the neutral loss of an ammonia (B1221849) molecule. researchgate.net

The isotopic pattern in the mass spectrum is a key identifier for compounds containing elements with multiple stable isotopes, such as chlorine. whitman.edu this compound contains chlorine (³⁵Cl and ³⁷Cl with a natural abundance ratio of approximately 3:1) and is monoisotopic in fluorine (¹⁹F) and iodine (¹²⁷I). whitman.edu This results in a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, with a relative intensity ratio of about 3:1, which is a clear signature for the presence of a single chlorine atom. youtube.com

PeakDescriptionExpected Relative Intensity
MMolecular ion containing ³⁵Cl100%
M+2Molecular ion containing ³⁷Cl~32%

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for separating this compound from reaction precursors, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and impurity profiling of non-volatile organic compounds like this compound. veeprho.commedwinpublishers.com A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. nih.gov

The method allows for the separation of the main compound from structurally similar impurities, which is essential for quality control. jocpr.com By using a UV detector, often set at a wavelength where the aromatic ring shows strong absorbance, precise quantification can be achieved by comparing the peak area to that of a certified reference standard. For complex samples, coupling HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the identification capabilities of MS, enabling the structural elucidation of unknown impurities. veeprho.com For instance, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC/ICPMS) has been effectively used to profile iodine-containing metabolites of the related compound 2-fluoro-4-iodoaniline. sigmaaldrich.com

A typical HPLC method would involve the following parameters:

ParameterConditionPurpose
ColumnReversed-phase C18, 5 µm particle sizeSeparation based on hydrophobicity
Mobile PhaseGradient of Acetonitrile and WaterElution of compounds with varying polarity
Flow Rate1.0 mL/minConsistent elution and run time
DetectionUV at 254 nmDetection and quantification of the analyte
Column Temp30 °CEnsures reproducible retention times

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for the qualitative monitoring of chemical reactions and for preliminary separation. tifr.res.inaga-analytical.com.pl During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. researchgate.netthieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a polar adsorbent like silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase, typically a mixture of non-polar solvents such as hexane (B92381) and ethyl acetate. The separated spots are visualized under UV light. The product, being more polar than some starting materials but differing in polarity from others, will have a distinct Retention Factor (Rf) value, allowing for clear differentiation. analyticaltoxicology.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. morawa.at It is particularly useful for identifying volatile impurities, residual solvents, or byproducts from the synthesis of this compound. chemicalbook.comnih.gov While anilines can be analyzed directly, their polarity may lead to poor peak shape and tailing. thermofisher.com Therefore, a derivatization step to convert the polar amine group into a less polar derivative (e.g., an acetyl or silyl (B83357) derivative) is often performed to improve chromatographic performance. The coupled mass spectrometer then provides mass spectra for each separated component, allowing for their identification by comparing the spectra with established libraries. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule like this compound. Although specific crystallographic data for this compound is not publicly available, an analysis of the closely related compound, 4-chloro-2-iodoaniline (B181669), offers significant insights into the expected structural features.

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles. carleton.edu The analysis of a single crystal of a material provides the precise three-dimensional coordinates of the atoms in the molecular structure, as well as the arrangement of the molecules in the crystal lattice.

While the crystal structure for this compound has not been reported, the structure of the analogous compound 4-chloro-2-iodoaniline provides a valuable reference. The crystallographic analysis of 4-chloro-2-iodoaniline reveals an orthorhombic crystal system. nih.gov

Table 1: Crystallographic Data for 4-chloro-2-iodoaniline

Parameter Value
Chemical Formula C₆H₅ClIN
Formula Weight 253.46
Crystal System Orthorhombic
Space Group Pbca
a (Å) 4.1538 (4)
b (Å) 11.3685 (11)
c (Å) 15.8550 (16)
V (ų) 748.71 (13)
Z 4
Temperature (K) 125

Data sourced from reference nih.gov

The molecular geometry of 4-chloro-2-iodoaniline shows C-Cl and C-I bond lengths of 1.755 (6) Å and 2.101 (5) Å, respectively. nih.gov These values are comparable to those observed in related mono- and di-substituted anilines. nih.gov The crystal packing of 4-chloro-2-iodoaniline is characterized by the presence of N—H⋯N hydrogen bonds, which form chains along the creative-biostructure.com direction. Additionally, a Cl⋯I halogen bond with a distance of 3.7850 (16) Å is observed. The packing also exhibits highly offset π-stacking interactions between the aromatic rings of neighboring molecules, with a centroid-to-centroid distance of 4.154 (1) Å. nih.gov

Powder X-ray diffraction (PXRD) is a fundamental and non-destructive analytical technique used for the characterization of crystalline materials. researchgate.net It is particularly crucial in the study of polymorphism, which is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphic forms of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. researchgate.netrigaku.com

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are directly related to the crystal lattice of the material. rigaku.com By comparing the PXRD pattern of a sample to known patterns, one can identify the specific polymorphic form present.

In the context of substituted anilines, polymorphism can arise from different packing arrangements and intermolecular interactions in the solid state. PXRD is an essential tool for screening and identifying different polymorphs that may form under various crystallization conditions. The appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions in a PXRD pattern can indicate a phase transformation to a different polymorphic form. nih.gov

Table 2: Illustrative PXRD Data for a Crystalline Compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.2 8.67 45
15.5 5.71 100
20.4 4.35 80
25.8 3.45 60
30.1 2.97 35

This table is for illustrative purposes only and does not represent data for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of 4-Chloro-2-fluoro-3-iodoaniline. These methods offer a detailed description of the molecule's orbitals and electrostatic potential.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netchemrxiv.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org In substituted anilines, the presence of various functional groups significantly influences the charge distribution and, consequently, the HOMO-LUMO energies. chemrxiv.org

Table 1: Calculated HOMO-LUMO Energies and Related Parameters for a Similar Aniline (B41778) Derivative

Parameter Value (eV)
HOMO Energy -5.98
LUMO Energy -0.87
HOMO-LUMO Gap 5.11
Ionization Potential (I) 5.98
Electron Affinity (A) 0.87
Electronegativity (χ) 3.425
Chemical Hardness (η) 2.555
Global Softness (S) 0.195
Electrophilicity Index (ω) 2.29

This data is based on theoretical calculations for a related substituted aniline and serves as an illustrative example.

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations provide highly accurate predictions of electronic properties without the need for empirical parameters. For molecules like this compound, ab initio calculations can be used to determine properties such as ionization energies and electron affinities. chemrxiv.org These calculations often involve methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction).

The ionization energy, the energy required to remove an electron from a molecule, can be calculated both adiabatically (difference in energy between the optimized neutral molecule and the optimized cation) and vertically (energy difference at the optimized geometry of the neutral molecule). researchgate.netchemrxiv.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org It is a visual representation of the charge distribution around a molecule. chemrxiv.org

The MEP map displays regions of different electrostatic potential using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP surface would likely show negative potential near the nitrogen atom of the amino group and the halogen atoms due to their lone pairs of electrons, making these sites favorable for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. chemrxiv.org

Analysis of Intramolecular and Intermolecular Interactions

The interactions within and between molecules of this compound are crucial for understanding its physical properties and crystal packing.

In the solid state, molecules of this compound can engage in hydrogen bonding. The amino group (-NH2) can act as a hydrogen bond donor, forming N-H…N or N-H…X (where X is a halogen) interactions. nih.gov In the crystal structure of the related compound 4-chloro-2-iodoaniline (B181669), intermolecular N-H…N hydrogen bonds link the molecules into one-dimensional chains. nih.gov It is plausible that this compound would exhibit similar hydrogen bonding patterns, potentially involving the nitrogen or halogen atoms as acceptors.

Table 2: Hydrogen Bond Geometry in a Related Dihaloaniline

Donor-H…Acceptor D-H (Å) H…A (Å) D…A (Å) <(DHA) (°)
N-H…N 0.90(2) 2.41(3) 3.305(3) 170(3)

Data from the crystal structure of a related compound, illustrating typical hydrogen bond parameters. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair on a nitrogen atom or the π-electrons of an aromatic ring. In this compound, the iodine and chlorine atoms can participate in such interactions.

π-π Stacking and Van der Waals Interactions in Aggregates

While specific studies on the aggregates of this compound are not extensively documented, the intermolecular forces can be inferred from crystallographic studies of similar molecules. For instance, the crystal structure of 4-chloro-2-iodoaniline reveals significant intermolecular interactions that are likely to be present in its fluorinated counterpart.

In the crystal lattice of 4-chloro-2-iodoaniline, molecules are linked by cooperative intermolecular N—H⋯N hydrogen bonds, forming one-dimensional chains. nih.gov Alongside these, there are notable halogen-halogen interactions, specifically between chlorine and iodine atoms of adjacent molecules, with a Cl⋯I distance of 3.7850 (16) Å. nih.gov This distance is slightly larger than the sum of their van der Waals radii. nih.gov

Furthermore, the parallel planes of neighboring molecules in 4-chloro-2-iodoaniline exhibit highly offset π-stacking. nih.gov This is characterized by a centroid-centroid distance of 4.154 (1) Å, a centroid-to-plane distance of 3.553 (3) Å, and a ring-offset slippage of 2.151 (6) Å. nih.gov It is reasonable to predict that this compound would also exhibit significant π-π stacking and van der Waals interactions, influenced by its substantial dipole moment and the presence of multiple halogen atoms. The introduction of the highly electronegative fluorine atom would likely modulate the electronic distribution of the aromatic ring, thereby influencing the nature and strength of these non-covalent interactions.

Conformational Analysis and Torsional Barriers

The conformational landscape of this compound is determined by the rotational barriers around its single bonds, particularly the C-N bond and the bonds within the aniline group.

To understand the stable conformations of this compound, energy minimization and conformational sampling techniques are employed. These computational methods explore the potential energy surface of the molecule to identify low-energy structures. For related dihaloanilines, it has been observed that the amino group is not always coplanar with the aromatic ring, resulting in a pyramidal shape at the nitrogen atom. researchgate.net This is similar to the structure of aniline itself and other halogenated anilines like 2-iodoaniline (B362364) and 4-iodoaniline (B139537). researchgate.net

For this compound, computational modeling would involve rotating the amino group and observing the corresponding changes in energy. The presence of bulky iodine and electronegative fluorine atoms ortho and meta to the amino group, respectively, would create specific steric and electronic effects, influencing the preferred orientation of the -NH2 group.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in a crystal lattice. MD simulations would track the movements of atoms over time, revealing how the molecule vibrates, rotates, and interacts with its surroundings. These simulations are particularly useful for understanding the flexibility of the molecule and the dynamics of the intermolecular interactions, such as the hydrogen bonding and halogen bonding, that govern the formation of aggregates.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be validated against experimental measurements.

Density Functional Theory (DFT) calculations are commonly used to predict the vibrational spectra (infrared and Raman) of molecules. For the closely related compound 4-chloro-2-fluoroaniline (B1294793), DFT calculations using the B3LYP method with a 6-311+G** basis set have been shown to provide a good correlation with experimental FT-IR and FT-Raman spectra. researchgate.net The assignments of the vibrational modes are often aided by normal coordinate analysis and total energy distribution (TED). researchgate.netnih.gov

For this compound, similar computational methods would be applied. The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model. A comparison of the computed and experimental spectra allows for a detailed assignment of the vibrational modes. Below is a table of selected experimental and calculated vibrational frequencies for the related compound 4-chloro-2-fluoroaniline.

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
NH₂ antisymmetric stretching34663077
NH₂ symmetric stretching3382-
C-F stretching1246, 12101247, 1212
C-Cl stretching810, 783786
C-F in-plane bending564560
C-Cl out-of-plane bending-668

Data sourced from a study on 4-chloro-2-fluoroaniline and may not be representative for this compound. orientjchem.org

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov For halogenated compounds, it is crucial to use appropriate levels of theory and basis sets to accurately account for the electronic effects of the halogens. nih.gov

DFT calculations of ¹H and ¹³C NMR chemical shifts have been successfully applied to 4-chloro-2-fluoroaniline. nih.gov For this compound, similar calculations would predict the chemical shifts for the different protons and carbon atoms in the molecule. The accuracy of these predictions can be improved by considering solvent effects. nih.gov Furthermore, the calculation of spin-spin coupling constants, such as ¹J(¹³C, ¹H) and long-range couplings, provides additional data for structural elucidation. The comparison between calculated and experimental NMR data is a powerful method for confirming the structure of a synthesized compound.

Reactivity Profiles and Mechanistic Insights of 4 Chloro 2 Fluoro 3 Iodoaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of this reaction are profoundly influenced by the existing substituents on the ring. libretexts.org

The reactivity of the aromatic ring in 4-chloro-2-fluoro-3-iodoaniline towards electrophiles is governed by the cumulative effects of its substituents. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The halogen atoms (F, Cl, I) are deactivating groups because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. However, they are also ortho, para-directing.

The directing effects of the substituents are as follows:

1-Amino group (activating): Directs to positions 2, 4, and 6.

2-Fluoro group (deactivating): Directs to positions 1, 3, and 5.

3-Iodo group (deactivating): Directs to positions 2, 4, and 6.

4-Chloro group (deactivating): Directs to positions 1, 3, and 5.

The available positions for substitution on the ring are C5 and C6. The powerful activating effect of the amino group is the dominant factor in determining the position of electrophilic attack. The amino group strongly activates the ortho (C6) and para (C4) positions. Since the C4 position is already substituted with a chlorine atom, the primary site for electrophilic attack is the C6 position. The C5 position is sterically hindered by the adjacent chloro and iodo groups and is electronically deactivated by them. Therefore, electrophilic substitution is strongly favored at the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactantMajor Product of Electrophilic Attack
This compoundSubstitution at C6 position

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. The reaction is expected to yield primarily 6-nitro-4-chloro-2-fluoro-3-iodoaniline .

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. libretexts.org This reversible reaction would likely produce 6-amino-3-chloro-5-fluoro-4-iodobenzenesulfonic acid .

Acylation (Friedel-Crafts): The introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) is generally not successful on strongly deactivated rings or on anilines, as the amino group complexes with the Lewis acid catalyst, deactivating the ring. However, under specific conditions, acylation might be possible, leading to the formation of 1-(6-amino-3-chloro-5-fluoro-4-iodophenyl)ethan-1-one if acetyl chloride is used.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org The mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In this compound, all three halogen atoms can potentially act as leaving groups in an SNAr reaction. The ring is activated towards nucleophilic attack by the inductive electron-withdrawing nature of the three halogen substituents. Diverse nucleophiles such as amines, alkoxides, and thiolates could potentially displace one of the halogens, provided the reaction conditions are suitable. For instance, reactions with cyclic amines are common in the synthesis of pharmacologically active compounds. researchgate.netmdpi.com

The rate of SNAr reactions is highly dependent on the identity of the leaving group. In many activated systems, the order of reactivity for halogen leaving groups is F > Cl > Br > I. nih.gov This is because the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes the negative charge in this intermediate through its inductive effect, thus lowering the activation energy for its formation.

In the case of this compound, the C-F bond at the C2 position is the most likely site for nucleophilic attack under conditions that favor the SNAr mechanism. The fluorine atom is ortho to the electron-donating amino group but is also part of a heavily halogenated, electron-poor ring system. The cumulative electron-withdrawing effect of the three halogens makes the ring susceptible to nucleophilic attack. Therefore, reaction with a strong nucleophile would be expected to preferentially displace the fluoride (B91410) to form a 2-substituted aniline (B41778) derivative.

Table 2: Predicted Reactivity Order in Nucleophilic Aromatic Substitution
Halogen PositionLeaving GroupPredicted Relative Reactivity in SNArRationale
C2-FHighestFluorine's high electronegativity best stabilizes the Meisenheimer intermediate.
C4-ClIntermediateChlorine is a good leaving group but less effective at stabilizing the anion.
C3-ILowestIodine is the least electronegative and a poorer leaving group in this mechanism.

Cross-Coupling Transformations at Carbon-Halogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen.

The general order of reactivity for aryl halides in oxidative addition to palladium(0), the first step in most cross-coupling catalytic cycles, is C-I > C-Br > C-Cl >> C-F. organic-chemistry.orglibretexts.org This trend is inversely related to the carbon-halogen bond dissociation energy. The weaker C-I bond reacts much more readily than the stronger C-Cl and C-F bonds.

For this compound, this reactivity difference allows for highly selective transformations at the C3 position. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, than the C-Cl and C-F bonds. This enables the introduction of a wide variety of substituents at the C3 position while leaving the other two halogen atoms untouched. researchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base would selectively form a new C-C bond at the C3 position. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base would yield a 3-alkynyl derivative. libretexts.orgwikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would introduce a new nitrogen-based substituent at the C3 position. researchgate.net

Table 3: Predicted Selective Cross-Coupling Reactions at the C-I Bond
Reaction NameCoupling Partner ExampleCatalyst System ExamplePredicted Product Structure
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Chloro-2-fluoro-3-phenylaniline
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-Chloro-2-fluoro-3-(phenylethynyl)aniline
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOt-Bu4-(4-Chloro-2-fluoro-3-morpholinoanilino)

Suzuki, Stille, Sonogashira, and Heck Reactions

The presence of three different halogen substituents (chlorine, fluorine, and iodine) on the aromatic ring of this compound allows for selective cross-coupling reactions. The reactivity of these halogens in palladium-catalyzed reactions generally follows the order I > Br > Cl >> F. This differential reactivity is crucial for regioselective bond formation.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between organoboronic acids and organic halides. libretexts.orgorganic-chemistry.org In the case of this compound, the highly reactive C-I bond is expected to undergo oxidative addition to a Pd(0) catalyst preferentially, allowing for selective coupling at the C-3 position. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation with a boronic acid derivative in the presence of a base, and reductive elimination to yield the coupled product. libretexts.org While specific studies on this compound are not widely available, the principles of Suzuki-Miyaura coupling suggest that reactions with various aryl or vinyl boronic acids can be achieved with high regioselectivity.

Stille Coupling: The Stille reaction couples organotin compounds with organic halides. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound would selectively occur at the C-I bond. The mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with an organostannane and reductive elimination. wikipedia.org The main drawback of this reaction is the toxicity of the organotin reagents. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org For this compound, the coupling would again be predicted to take place at the C-3 position due to the lability of the C-I bond. The reaction can be carried out under mild conditions and has broad applications in the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira variants have also been developed. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction with this compound would result in the formation of a substituted alkene at the C-3 position. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

The following table summarizes the expected reactivity of this compound in these cross-coupling reactions:

ReactionCoupling PartnerExpected Site of ReactionCatalyst System (Typical)
Suzuki-Miyaura R-B(OH)₂C-3 (Iodo position)Pd(0) catalyst, Base
Stille R-Sn(Alkyl)₃C-3 (Iodo position)Pd(0) catalyst
Sonogashira R-C≡CHC-3 (Iodo position)Pd(0) catalyst, Cu(I) co-catalyst, Base
Heck AlkeneC-3 (Iodo position)Pd catalyst, Base

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. While specific literature on the Buchwald-Hartwig amination of this compound is scarce, the general principles of this reaction suggest that the C-I bond would be the most reactive site. This would allow for the selective introduction of a new amino group at the C-3 position. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.

C-H Functionalization Strategies Mediated by Transition Metals

Direct C-H functionalization is an increasingly important area of research that offers a more atom-economical approach to creating new bonds. For this compound, transition metal-catalyzed C-H functionalization could potentially be directed by the existing amino or halogen substituents. However, the high reactivity of the C-I bond towards oxidative addition might compete with C-H activation pathways in many catalytic systems. Developing selective C-H functionalization methods in the presence of such a reactive handle remains a significant challenge.

Chemical Transformations of the Amino Functional Group

The amino group in this compound is a key functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Derivatization Reactions (e.g., Acylation, Alkylation)

Acylation: The amino group of anilines can be readily acylated using acyl chlorides or anhydrides to form amides. google.com For example, the reaction of an aniline with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N-acyl derivative. This transformation is often used to protect the amino group or to introduce new functional moieties. A general method for the synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (B1144303) involves the acylation of a parachloroaniline derivative. google.com

Alkylation: The N-alkylation of anilines can be more challenging due to the potential for over-alkylation. However, under controlled conditions, mono- or di-alkylation can be achieved. For instance, reductive amination with aldehydes or ketones is a common method for introducing alkyl groups. Another approach involves the reaction with alkyl halides, often in the presence of a base. google.com A study on the difluoroalkylation of anilines using photoinduced methods has been reported, demonstrating the formation of C-CF₂ bonds. acs.org

Oxidation and Reduction Pathways of the Amino Moiety

Oxidation: The amino group of anilines can be oxidized to various functional groups, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. However, the presence of easily oxidizable iodine in this compound might lead to complex reaction mixtures.

Reduction: While the amino group itself is already in a reduced state, the term "reduction" in the context of anilines often refers to the reduction of a nitro group to an amine. For instance, the synthesis of 3-chloro-4-fluoroaniline (B193440) can be achieved by the reduction of 3-chloro-4-fluoronitrobenzene (B104753) using a reducing agent like iron in the presence of an acid or through catalytic hydrogenation. google.com

Elucidation of Reaction Mechanisms and Transition State Analysis

Detailed mechanistic studies and transition state analyses for reactions involving this compound are not extensively documented in the public domain. However, the mechanisms of the fundamental reactions discussed above are well-established.

For the palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck), the catalytic cycles generally involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.

Transmetalation (for Suzuki and Stille) or Migratory Insertion (for Heck and Sonogashira): The organometallic coupling partner transfers its organic group to the palladium center, or the unsaturated partner inserts into the Pd-C bond.

Reductive Elimination: The newly formed C-C bond is eliminated from the palladium center, regenerating the Pd(0) catalyst. libretexts.orgwikipedia.orgwikipedia.orgwikipedia.org

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states of these reactions for this compound. Such analyses would provide valuable insights into the regioselectivity, the influence of the fluoro and chloro substituents on the reaction energetics, and the potential for competing side reactions.

The crystal structure of 4-chloro-2-iodoaniline (B181669) has been determined, revealing details about bond lengths and intermolecular interactions like hydrogen bonding and halogen-halogen contacts. nih.gov This structural information can be a valuable starting point for theoretical calculations.

Kinetic Studies and Activation Energy Determination

Kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and the factors that influence it. For substituted anilines, kinetic investigations often focus on reactions such as electrophilic substitution, oxidation, and coupling reactions. The rate of these reactions is highly dependent on the nature and position of the substituents on the aniline ring.

In the case of this compound, the interplay of the deactivating, ortho-para directing chloro group, the strongly deactivating fluoro group, and the bulky, deactivating iodo group, combined with the activating amino group, would create a complex reactivity profile.

While no direct kinetic data for this compound is available, studies on other halogenated anilines provide a framework for what might be expected. For instance, kinetic studies on the oxidation of meta-substituted anilines have shown that the reaction rates are influenced by the electronic properties of the substituents. Generally, electron-withdrawing groups decrease the reaction rate, while electron-donating groups increase it. The Hammett equation is often employed in such studies to correlate reaction rates with substituent constants (σ), providing a quantitative measure of the electronic effects.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It is a critical parameter determined from kinetic studies conducted at different temperatures. For reactions involving substituted anilines, the activation energy is influenced by the stability of the transition state, which is in turn affected by the substituents. For example, computational studies on the Ullmann-type coupling reactions of 2-fluoro- and 3-fluoro-iodoanilines with a Cu-lactam complex have shown that the position of the fluorine atom influences the activation energy. The activation energies for these reactions were found to be in the range of 22.5 to 26.5 kcal/mol, with the 2-fluoroaniline (B146934) derivatives generally exhibiting lower activation barriers than their 3-fluoro counterparts. This suggests that the substitution pattern significantly impacts the reaction energetics.

A hypothetical kinetic study of a reaction involving this compound might yield data similar to that presented in the following illustrative table, which is based on data for other substituted anilines.

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of a Substituted Aniline

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2980.05
3080.12
3180.28
3280.65

This table is for illustrative purposes only and does not represent actual data for this compound.

From such data, an Arrhenius plot could be constructed to determine the activation energy.

Computational Modeling of Reaction Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the structures of intermediates and transition states, and calculating their relative energies. Methods such as Density Functional Theory (DFT) are commonly used to model the reaction pathways of complex organic molecules.

For this compound, computational modeling could predict the most likely sites for electrophilic attack, the geometries of possible transition states, and the energy barriers associated with different reaction pathways. The combination of a bulky iodine atom at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 4-position would create significant steric hindrance around the amino group and the adjacent carbon atoms.

A computational study on the reaction of aniline with formaldehyde (B43269) to form 4,4'-methylenedianiline, for instance, utilized DFT calculations to map out the minimal energy pathways and identify transition state structures. The activation energies for various steps were calculated, providing insight into the reaction mechanism. Similarly, a study on the Bamberger rearrangement of N-phenylhydroxylamine employed DFT calculations to investigate different proposed mechanisms and found that a diprotonated system led to an activation energy consistent with experimental values.

In the context of this compound, computational modeling could be particularly useful for understanding the regioselectivity of its reactions. The electronic effects of the halogens (inductive withdrawal) and the amino group (resonance donation) would compete to influence the electron density at different positions on the aromatic ring.

A hypothetical energy profile for a reaction of this compound, derived from computational modeling, might look like the data presented below.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate-5.0
Transition State 2+15.0
Products-20.0

This table is for illustrative purposes only and does not represent actual data for this compound.

Applications As a Synthetic Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Organic Scaffolds and Heterocyclic Compounds

The aniline (B41778) moiety is a fundamental component in a vast number of synthetic compounds, and its substituted derivatives are crucial for building complex organic scaffolds. beilstein-journals.org 4-Chloro-2-fluoro-3-iodoaniline serves as a valuable precursor for the synthesis of polysubstituted aromatic and heterocyclic compounds. The iodo group, being the most reactive halogen towards metal-catalyzed cross-coupling reactions, can be selectively functionalized, leaving the chloro and fluoro substituents intact for subsequent modifications. This stepwise approach is instrumental in the assembly of complex molecules with precisely defined substitution patterns.

For instance, the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials, can be initiated from this building block. The amino group can participate in condensation reactions to form heterocyclic rings, such as quinolines, quinazolines, and benzodiazepines. The halogen substituents can then be used to introduce further diversity into the final molecule.

Role in the Development of New Synthetic Methodologies and Reagents

The development of novel synthetic methods is a cornerstone of chemical progress. Halogenated compounds like this compound are often employed as test substrates to explore the scope and limitations of new catalytic systems and reagents. The presence of multiple, electronically distinct halogens allows for the investigation of selectivity in reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Researchers can fine-tune reaction conditions to favor the transformation of one halogen over the others, thereby establishing new protocols for selective C-C, C-N, and C-O bond formation. The insights gained from these studies contribute to the broader toolkit of synthetic organic chemistry, enabling more efficient and elegant syntheses of complex target molecules.

Intermediate for Functional Material Precursors

The field of materials science increasingly relies on precisely engineered organic molecules to create materials with tailored electronic and optical properties. Fluorinated and chlorinated aromatic compounds are known to exhibit unique characteristics, such as high thermal stability, specific liquid crystalline phases, and altered electronic energy levels.

This compound can serve as a key intermediate in the synthesis of precursors for advanced functional materials. For example, it can be incorporated into the structure of monomers for the synthesis of fluorinated polyanilines. ossila.com These polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their tunable electronic properties and environmental stability. The strategic placement of fluoro and chloro atoms can influence the polymer's conformation, solubility, and ultimately, its performance in a device.

Building Block for Ligands and Catalysts in Organometallic Chemistry

The design of ligands is central to the development of new and efficient organometallic catalysts. The aniline nitrogen in this compound can be readily modified to create a variety of ligand scaffolds. Furthermore, the aromatic ring can be functionalized via its halogen atoms to introduce additional coordinating groups or to tune the steric and electronic properties of the resulting ligand.

For example, the iodo group can be displaced by a phosphine (B1218219) or other coordinating moiety through a coupling reaction. The resulting ligand can then be complexed with a transition metal to form a catalyst. The electronic nature of the chloro and fluoro substituents can have a profound impact on the catalytic activity and selectivity of the metal center. Chiral catalysts can also be synthesized from iodoaniline derivatives for use in asymmetric synthesis. acs.org

Design and Synthesis of Chemically-Related Isomers for Comparative Reactivity Studies

To understand the intricate relationship between molecular structure and chemical reactivity, chemists often synthesize and study a series of related isomers. This compound is one of several possible isomers of chloro-fluoro-iodo-aniline. By comparing its reactivity with that of its isomers, such as 4-chloro-3-fluoro-2-iodoaniline (B1427285) or other positional isomers, researchers can gain valuable insights into the electronic and steric effects of the substituents. sigmaaldrich.comsynquestlabs.com

These comparative studies are crucial for developing predictive models of chemical reactivity. For instance, theoretical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the reactivity of different isomers, with the experimental results serving as a critical benchmark for the accuracy of the theoretical methods. researchgate.net

Conclusion and Future Research Directions

Summary of Key Findings and Research Gaps

4-Chloro-2-fluoro-3-iodoaniline, identified by the CAS number 1000590-87-3, is a polysubstituted aniline (B41778) derivative. sigmaaldrich.com Despite its well-defined structure, a comprehensive review of the scientific literature reveals a significant scarcity of dedicated research on this specific isomer. While commercial suppliers list it as a research chemical, detailed reports on its synthesis, spectroscopic characterization, physical properties, and potential applications are conspicuously absent from major chemical databases and peer-reviewed journals. sigmaaldrich.comlgcstandards.com

This lack of information stands in contrast to its isomers and related compounds. For instance, data is available for 4-Chloro-3-fluoro-2-iodoaniline (B1427285) (CAS 1018450-37-7), which is described as a solid and is available for purchase. sigmaaldrich.comlookchem.com Similarly, extensive information, including synthesis methods and physical properties like melting point (39-43 °C), exists for 4-Chloro-2-iodoaniline (B181669) (CAS 63069-48-7). nih.govsigmaaldrich.comshreeneels.net The compound 4-Chloro-2-fluoroaniline (B1294793) is also well-documented as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, with established synthetic routes involving the reduction of 4-Chloro-2-fluoronitrobenzene. nbinno.comchemicalbook.comprepchem.comresearchgate.net

The primary research gap, therefore, is the fundamental characterization of this compound. There is a pressing need for studies to establish reliable and scalable synthetic pathways, thoroughly document its physical and chemical properties, and explore its potential utility as a building block in medicinal chemistry, materials science, or other fields where polysubstituted haloanilines are of interest.

Prospective Avenues for Synthetic Innovation and Methodological Advancement

The synthesis of polysubstituted anilines is a well-established field, and several strategies can be envisioned for the targeted synthesis of this compound. Future research could focus on the following prospective avenues:

Multi-step Synthesis from Simpler Precursors: A logical approach would involve the strategic functionalization of a simpler aniline or benzene (B151609) derivative. A potential route could start with a commercially available compound like 3-chloroaniline (B41212) or 2-fluoroaniline (B146934), followed by a sequence of electrophilic halogenation (iodination and chlorination) and nitration, and concluding with the reduction of the nitro group. researchgate.netyoutube.com The order of these steps would be crucial to ensure the desired regiochemistry.

Directed Ortho-Metalation (DoM): This powerful technique could be employed to achieve the specific substitution pattern. Starting from a precursor like 4-chloro-2-fluoroaniline, a directing group could be installed on the amine to facilitate lithiation at the C3 position, followed by quenching with an iodine electrophile.

Modern Coupling Methodologies: Advanced transition-metal-catalyzed reactions offer efficient pathways. For instance, palladium-catalyzed C-H olefination or amination of pre-functionalized aromatic rings represents a modern and efficient alternative to traditional multi-step syntheses. uva.nlorganic-chemistry.org Research into applying these methods could provide a more direct and scalable route to this compound.

Diazotization and Sandmeyer-type Reactions: Synthesis could potentially be achieved from a precursor aniline via diazotization followed by the introduction of one of the halogen substituents using a Sandmeyer or similar reaction. For example, a suitably substituted aminonitrobenzene could undergo a Schiemann reaction to introduce the fluorine atom. researchgate.net

A comparative study of these potential synthetic routes would be invaluable to determine the most efficient, scalable, and cost-effective method for producing this compound for further research.

Emerging Research Directions for Polysubstituted Haloanilines

The broader class of polysubstituted haloanilines, to which this compound belongs, is at the forefront of several emerging research areas. These compounds are valuable synthons due to the diverse reactivity of the halogen and amine functional groups.

Development of Novel Catalytic Systems: There is a continuous drive to develop more efficient, selective, and environmentally benign catalysts for the synthesis of complex molecules. The use of nanocatalysts, such as those based on palladium or copper, in multicomponent reactions is a promising area for synthesizing highly substituted anilines and their derivatives. organic-chemistry.orgresearchgate.netrsc.org

C-H Bond Functionalization: Direct functionalization of C-H bonds is a major goal in modern organic synthesis as it offers a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. uva.nl Developing catalytic systems that can selectively functionalize specific C-H bonds in haloaniline frameworks would open up new avenues for creating novel molecular architectures. uva.nlresearchgate.net

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single pot to form a complex product, are highly efficient and align with the principles of green chemistry. researchgate.net Designing new MCRs that incorporate polysubstituted haloanilines as key building blocks could lead to the rapid discovery of novel compounds with interesting biological or material properties. rsc.orgresearchgate.net

Applications in Medicinal and Materials Chemistry: Dihalogenated anilines are known building blocks for potent pharmaceutical agents, including antimalarial and anticancer drugs, and for monomers in the synthesis of advanced polymers. ossila.com Future research will likely focus on incorporating complex haloanilines like the title compound into drug discovery programs and for the development of novel organic functional materials. uva.nl

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-fluoro-3-iodoaniline with high purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation of aniline derivatives. For example:

Directed ortho-metalation : Use a lithiating agent (e.g., LDA) to deprotonate the amine group, followed by halogenation with iodine monochloride (ICl) or other halogen sources to introduce iodine at the 3-position .

Protection-deprotection strategies : Protect the amine group with acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during fluorination/chlorination steps.

Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >95% purity. Confirm purity via melting point analysis (mp) and NMR .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons and coupling patterns (e.g., para-substituted Cl and meta-substituted F).
  • ¹³C NMR : Detect deshielded carbons adjacent to halogens.
  • ¹⁹F NMR : Characterize the fluorine environment (δ ~ -110 to -150 ppm for aromatic F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 271.458 (C₆H₄ClFIN⁺) .
  • X-ray Crystallography : Resolve regiochemistry and bond angles if single crystals are obtained .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors or dust.
  • Waste Disposal : Collect halogenated waste in designated containers for incineration.
  • Emergency Protocols : In case of skin contact, rinse with water for 15 minutes and seek medical attention. Safety data from structurally similar compounds (e.g., iodophenols) suggest potential toxicity .

Advanced Research Questions

Q. How do the electronic effects of chlorine, fluorine, and iodine substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects :
  • Iodine : Acts as a strong electron-withdrawing group (EWG) via inductive effects, activating the ring for nucleophilic aromatic substitution (SNAr) but deactivating for electrophilic substitution.
  • Fluorine : Moderately EWG; directs electrophiles to meta positions via resonance.
  • Chlorine : Similar to F but with weaker resonance effects.
  • Reactivity in Cross-Coupling :
  • Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for Suzuki-Miyaura couplings. Iodine’s size may sterically hinder coupling at the 3-position, favoring reactions at the para-Cl or ortho-F positions. Monitor regioselectivity via LC-MS .

Q. What strategies can be employed to resolve contradictions in reported reaction yields when using this compound as a building block for heterocyclic compounds?

  • Methodological Answer :

  • Variable Analysis :

Purity of Starting Material : Verify via HPLC; impurities (e.g., dehalogenated byproducts) may reduce yields.

Catalyst Optimization : Screen Pd/C, CuI, or Ni catalysts for Buchwald-Hartwig amination.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.

  • Case Study : In fluorinated quinoline synthesis, yields improved from 40% to 75% by switching from DMF to toluene and using Pd(OAc)₂/XPhos .

Q. How can computational chemistry methods predict the regioselectivity of electrophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) :

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Analyze electrostatic potential maps to visualize electron-deficient regions (e.g., iodine-adjacent carbons).

  • Case Study : DFT simulations of nitration predict preferential substitution at the 5-position (ortho to F, meta to Cl), validated experimentally via ¹H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.